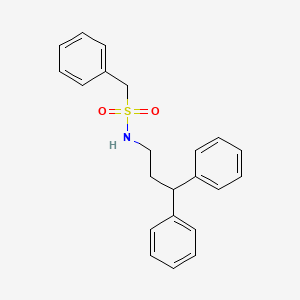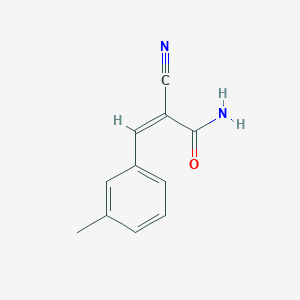![molecular formula C13H14FN3S B7459746 3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)
3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole, commonly known as FMPT, is a small molecule that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of FMPT is not well understood. However, it is believed that FMPT exerts its biological activities by inhibiting the function of specific enzymes or proteins. For example, FMPT has been shown to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates, which ultimately leads to fungal cell death.
Biochemical and Physiological Effects
FMPT has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that FMPT can induce apoptosis, inhibit cell growth, and disrupt cell cycle progression in various cancer cell lines. In addition, FMPT has been shown to exhibit antifungal activity against a range of fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. In vivo studies have demonstrated that FMPT can reduce tumor growth in mouse models of cancer and improve survival in mouse models of fungal infection.
Advantages and Limitations for Lab Experiments
FMPT has several advantages for lab experiments. First, FMPT is a small molecule, which makes it easy to synthesize and purify. Second, FMPT has a well-defined chemical structure, which makes it easy to characterize using various analytical techniques. Third, FMPT exhibits a range of biological activities, which makes it a versatile tool for studying various biological processes. However, FMPT also has some limitations for lab experiments. For example, FMPT has low solubility in water, which can limit its use in aqueous-based assays. In addition, FMPT can exhibit cytotoxicity at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for FMPT research. First, further studies are needed to elucidate the mechanism of action of FMPT. Second, studies are needed to optimize the synthesis method of FMPT to improve the yield and purity of the compound. Third, studies are needed to develop more water-soluble derivatives of FMPT to expand its use in aqueous-based assays. Fourth, studies are needed to evaluate the potential of FMPT as a lead compound for the development of novel antifungal, anticancer, and antiviral agents. Fifth, studies are needed to investigate the potential of FMPT as a tool for studying various biological processes, such as cell cycle regulation and apoptosis. Overall, FMPT has significant potential for various scientific research applications, and further studies are needed to fully explore its potential.
Synthesis Methods
FMPT can be synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzyl chloride with sodium thiomethoxide, which produces 4-fluorobenzyl thiomethyl ether. The second step involves the reaction of 4-fluorobenzyl thiomethyl ether with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of potassium tert-butoxide, which produces FMPT. The overall yield of this process is approximately 50%.
Scientific Research Applications
FMPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, FMPT has been shown to exhibit antifungal, anticancer, and antiviral activities. In agriculture, FMPT has been shown to exhibit herbicidal and insecticidal activities. In material science, FMPT has been shown to exhibit optoelectronic properties and can be used in the fabrication of organic light-emitting diodes.
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c1-3-8-17-10(2)15-16-13(17)18-9-11-4-6-12(14)7-5-11/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRBQHRWFZHCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC=C)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)


![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)


![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)

![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)